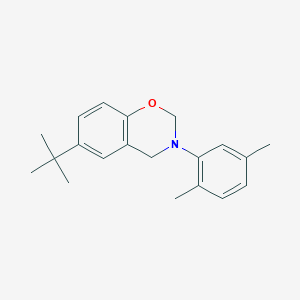![molecular formula C18H18N2O2S B11571148 2-(4-Methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11571148.png)
2-(4-Methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and utility in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole typically involves the reaction of 4-methoxybenzyl chloride with 4-methylbenzyl mercaptan in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include:
Solvent: Dichloromethane or ethanol
Temperature: Room temperature to reflux
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Reduced oxadiazole derivatives
Substitution: Substituted benzyl derivatives
Applications De Recherche Scientifique
2-(4-Methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(4-Methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.
DNA Interaction: Intercalating into DNA, affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
2-(4-Methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
- 2-(4-Methoxybenzyl)-5-phenyl-1,3,4-oxadiazole
- 2-(4-Methylbenzyl)-5-phenyl-1,3,4-oxadiazole
- 2-(4-Methoxybenzyl)-5-(4-chlorobenzyl)-1,3,4-oxadiazole
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of methoxy and methylbenzyl groups, which may confer distinct properties and applications.
Propriétés
Formule moléculaire |
C18H18N2O2S |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H18N2O2S/c1-13-3-5-15(6-4-13)12-23-18-20-19-17(22-18)11-14-7-9-16(21-2)10-8-14/h3-10H,11-12H2,1-2H3 |
Clé InChI |
KNWOKZNTFCSKRP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CSC2=NN=C(O2)CC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl [3-(phenylcarbonyl)-1H-indol-1-yl]acetate](/img/structure/B11571065.png)
![N-[3-(acetylamino)phenyl]-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11571072.png)
![4-hydroxy-7-(3-methoxyphenyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11571078.png)

![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(3-ethoxypropyl)acetamide](/img/structure/B11571105.png)
![cyclohexyl[1-(2-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B11571113.png)
![2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-propylbenzenesulfonamide](/img/structure/B11571114.png)
![1-(4-Butoxy-3-ethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11571119.png)
![N-Cycloheptyl-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11571122.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11571129.png)
![(5Z)-5-(3,4-dimethoxybenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11571135.png)
![Methyl 5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11571138.png)
![(2E)-2-cyano-N-ethyl-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11571142.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-2-methoxybenzamide](/img/structure/B11571143.png)
